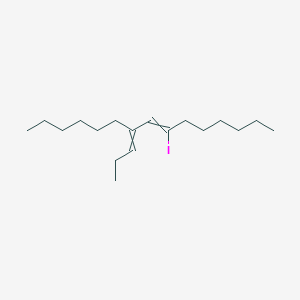

7-Iodo-9-propylidenepentadec-7-ene

Description

7-Iodo-9-propylidenepentadec-7-ene is a halogenated aliphatic compound characterized by a pentadecene backbone with an iodine substituent at the 7th carbon and a propylidene group at the 9th position. This structure confers unique reactivity, particularly in cross-coupling reactions (e.g., Suzuki or Heck reactions), where the iodine atom acts as a leaving group. Its applications span organic synthesis, materials science, and pharmaceutical intermediates.

Properties

CAS No. |

827033-86-3 |

|---|---|

Molecular Formula |

C18H33I |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

7-iodo-9-propylidenepentadec-7-ene |

InChI |

InChI=1S/C18H33I/c1-4-7-9-11-14-17(13-6-3)16-18(19)15-12-10-8-5-2/h13,16H,4-12,14-15H2,1-3H3 |

InChI Key |

AAIOSWLZUDREDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CCC)C=C(CCCCCC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-9-propylidenepentadec-7-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 7-pentadecene with iodine in the presence of a catalyst. The reaction conditions often include:

Solvent: A non-polar solvent like hexane or toluene.

Temperature: Mild temperatures, typically around 25-50°C.

Catalyst: A Lewis acid such as aluminum chloride (AlCl3) to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.

Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-9-propylidenepentadec-7-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.

Addition Reactions: Reagents like hydrogen bromide (HBr) or borane (BH3) can add across the double bond.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 7-azido-9-propylidenepentadec-7-ene or 7-thiocyanato-9-propylidenepentadec-7-ene can be formed.

Addition Products: Addition of HBr can yield 7-bromo-9-propylidenepentadec-7-ene.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can produce alkanes or alcohols.

Scientific Research Applications

7-Iodo-9-propylidenepentadec-7-ene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Iodo-9-propylidenepentadec-7-ene involves its interaction with molecular targets through its iodine and propylidene groups. The iodine atom can participate in halogen bonding, while the propylidene group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) 7-(1-Acetoxymethylidene)benzonorbornadiene

- Structure: Features a benzonorbornadiene core with an acetoxymethylidene group at the 7th position .

- Synthesis : Prepared via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis to yield formyl and hydroxymethyl derivatives .

- Reactivity : The acetoxymethylidene group facilitates hydrolysis and reduction reactions, contrasting with the iodo-propylidene system in the target compound, which favors halogen-mediated coupling.

Comparison Table 1: Substituent Effects on Reactivity

| Property | 7-Iodo-9-propylidenepentadec-7-ene | 7-(1-Acetoxymethylidene)benzonorbornadiene |

|---|---|---|

| Key Functional Group | Iodine (C7), Propylidene (C9) | Acetoxymethylidene (C7) |

| Primary Reactivity | Halogen coupling | Hydrolysis/Reduction |

| Stability | Moderate (iodine lability) | High (stable under acidic conditions) |

| Synthetic Utility | Cross-coupling intermediates | Aldehyde/alcohol precursors |

(b) 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) Derivatives

- Structure : Aromatic phosphorus-containing compounds with flame-retardant properties .

- Functionality : Unlike this compound, DOPO derivatives lack halogen atoms but exhibit high thermal stability due to phosphorus-oxygen bonds.

- Applications : Primarily used in polymers, contrasting with the halogenated compound’s role in synthetic chemistry.

Physicochemical Properties

- Polarity: The iodine atom in this compound increases polarity compared to non-halogenated analogues, affecting solubility in organic solvents.

- Thermal Stability : Halogenated compounds generally exhibit lower thermal stability than phosphorus-based systems like DOPO derivatives, which decompose above 300°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.